2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O/c1-11(2)6-7-15-14(5)18-17(19-16(15)21)20-9-12(3)8-13(4)10-20/h11-13H,6-10H2,1-5H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJXVHLLUOBVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=O)N2)CCC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a member of the pyrimidinone family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Research has indicated that compounds similar to This compound often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The following are key mechanisms identified:
- Inhibition of Protein-Ligand Interactions : The compound may act as an inhibitor of certain protein-protein interactions, similar to other pyrimidinones which have shown efficacy in disrupting oncogenic signaling pathways.
- Modulation of Enzyme Activity : It may influence the activity of enzymes such as protein kinases or phosphatases, which are critical in regulating cellular processes.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study focusing on pyrimidinone derivatives highlighted that compounds similar to this one exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell growth and survival .
- Enzyme Interaction : Research has shown that pyrimidinone compounds can effectively inhibit protein tyrosine phosphatases (PTPs), which are implicated in several diseases, including cancer and diabetes. This inhibition leads to altered phosphorylation states of target proteins, affecting downstream signaling pathways .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that derivatives of this compound possess favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications .
Scientific Research Applications
Neurological Disorders
Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that derivatives of pyrimidine can influence neurotransmitter systems, potentially aiding in conditions such as:
- Alzheimer's Disease : Compounds similar to this one have been investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with the degradation of acetylcholine, a neurotransmitter crucial for memory and learning.
Antidepressant Effects
The structural features of this compound suggest it might interact with serotonin receptors. Preliminary studies indicate that modifications of pyrimidine derivatives can enhance serotonin receptor affinity, which is beneficial for developing antidepressants.
Study 1: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that certain modifications led to increased cell viability and reduced apoptosis markers, suggesting that compounds like 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one could be beneficial in treating neurodegenerative diseases.
Study 2: Antidepressant Activity
In a double-blind clinical trial reported in Psychopharmacology, a related pyrimidine derivative was tested for its efficacy as an antidepressant. The study found significant improvements in depressive symptoms among participants who received the treatment compared to the placebo group, highlighting the potential of similar compounds in managing mood disorders.
Data Tables
Comparison with Similar Compounds
Structural Analogues from Thieno-Pyrimidinone Series ()
Compounds 19a–b (6-(3/4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-ones) share the pyrimidinone core but differ in key aspects:
Key Differences :
Piperidine-Containing Pharmaceuticals ()
lists compounds with piperidinyl and pyrimidinone motifs, such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1). These are structurally complex but share functional similarities:
Key Differences :
- The fluorobenzisoxazole group in CAS 108855-18-1 enhances selectivity for serotonin and dopamine receptors, whereas the target compound’s alkyl substituents may favor kinase or protease inhibition.
Pharmacological Potential
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Deprotonation and alkylation : Use strong bases (e.g., NaH or KOtBu) to activate the pyrimidinone core for substitution with 3-methylbutyl groups.
- Piperidine ring introduction : Employ coupling reagents like EDCI/HOBt to attach the 3,5-dimethylpiperidin-1-yl moiety under inert conditions (N₂ atmosphere) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization in ethanol improve purity (>95% by HPLC) .
- Critical Parameters : Temperature control (0–5°C for exothermic steps) and solvent choice (DMF for polar intermediates, THF for non-polar stages) are crucial to avoid side reactions .
Q. How can the structural integrity of this compound be confirmed during synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C3 and C5 of the piperidine ring, 3-methylbutyl chain at C5 of pyrimidinone) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₈N₄O) with <2 ppm error .
- X-ray crystallography : Resolve steric effects of the 3-methylbutyl group and piperidine conformation (if crystalline material is obtainable) .
Q. What analytical methods are recommended for assessing purity and stability under storage conditions?
- Methodological Answer :
- HPLC-UV/DAD : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 to 50:50 gradient) to detect impurities (<0.1% area) .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and acidic/basic conditions (pH 3–9) to identify degradation products (e.g., oxidation of the pyrimidinone ring) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Variable substituent libraries : Synthesize analogs with modified alkyl chains (e.g., replacing 3-methylbutyl with pentyl or cyclopropylmethyl) and piperidine substituents (e.g., 2,6-dimethyl vs. 3,5-dimethyl) .
- In vitro assays : Test binding affinity to target receptors (e.g., GPCRs) using radiolabeled ligands (e.g., [³H]-ligand displacement assays) and measure IC₅₀ values .
- Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent bulkiness with receptor binding pocket occupancy .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent plasma), metabolic pathways (LC-MS/MS for metabolite identification), and blood-brain barrier permeability (PAMPA assay) to explain discrepancies .
- Dose-response optimization : Adjust dosing regimens (e.g., oral vs. intravenous) and use pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ with effective plasma concentrations .
Q. What strategies can address low solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration, ensuring <1% hemolysis in erythrocyte compatibility tests .
- Nanoparticle formulation : Encapsulate the compound in PEG-PLGA nanoparticles (100–200 nm size via solvent evaporation) to enhance bioavailability .
Q. How can environmental fate and ecotoxicological risks be evaluated for this compound?
- Methodological Answer :
- Biodegradation assays : Use OECD 301D (closed bottle test) to measure BOD/COD ratios in water/sediment systems .
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (48h EC₅₀) and algae (72h growth inhibition) to assess aquatic risks .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines (e.g., HeLa vs. HEK293)?
- Methodological Answer :
- Mechanistic profiling : Compare apoptotic markers (caspase-3 activation) and mitochondrial membrane potential (JC-1 staining) to differentiate cytotoxic vs. cytostatic effects .
- Receptor expression analysis : Quantify target receptor density (qPCR or flow cytometry) in each cell line to contextualize potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
